molecular formula C13H11IN2O3S B4958538 N-[3-(aminosulfonyl)phenyl]-2-iodobenzamide

N-[3-(aminosulfonyl)phenyl]-2-iodobenzamide

Cat. No. B4958538
M. Wt: 402.21 g/mol
InChI Key: ABZRQGIBTXVJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(aminosulfonyl)phenyl]-2-iodobenzamide, also known as MLN120B, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for future research.

Mechanism of Action

The mechanism of action of N-[3-(aminosulfonyl)phenyl]-2-iodobenzamide involves the inhibition of PI3K and mTOR signaling pathways, which are involved in cell growth, survival, and proliferation. By inhibiting these pathways, N-[3-(aminosulfonyl)phenyl]-2-iodobenzamide can induce cell death and prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[3-(aminosulfonyl)phenyl]-2-iodobenzamide has also been found to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(aminosulfonyl)phenyl]-2-iodobenzamide is its specificity for PI3K and mTOR signaling pathways, which makes it a valuable tool for studying these pathways in vitro and in vivo. However, its limitations include its low solubility and stability, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential directions for future research on N-[3-(aminosulfonyl)phenyl]-2-iodobenzamide. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Another area of interest is the development of more stable and soluble analogs of N-[3-(aminosulfonyl)phenyl]-2-iodobenzamide that can be used in a wider range of experimental settings. Finally, further research is needed to fully understand the mechanisms of action of N-[3-(aminosulfonyl)phenyl]-2-iodobenzamide and its potential applications in other diseases beyond cancer and autoimmune disorders.

Synthesis Methods

The synthesis of N-[3-(aminosulfonyl)phenyl]-2-iodobenzamide involves the reaction of 2-iodobenzamide with 3-aminosulfonylphenylboronic acid in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain the pure compound.

Scientific Research Applications

N-[3-(aminosulfonyl)phenyl]-2-iodobenzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. It has been found to inhibit the activity of certain enzymes, such as PI3K and mTOR, which are involved in cell signaling pathways that contribute to the development and progression of cancer.

properties

IUPAC Name

2-iodo-N-(3-sulfamoylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O3S/c14-12-7-2-1-6-11(12)13(17)16-9-4-3-5-10(8-9)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZRQGIBTXVJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6112870

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